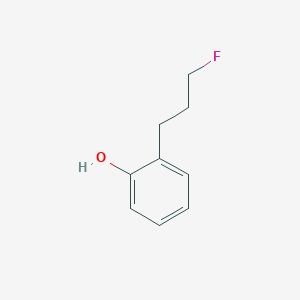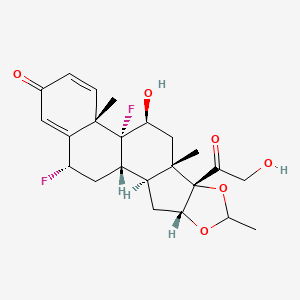![molecular formula C8H15NO5 B13417475 Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and an oxo group. It is often used in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) typically involves the protection of amino acids with the Boc group. The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in peptide synthesis, and the compound is often produced in bulk for use in pharmaceutical and biochemical research .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Boc protecting group under acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted propanoic acid derivatives .
Aplicaciones Científicas De Investigación
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable amide bonds with primary amines in the presence of activators such as EDC or HATU .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a Boc-protected amino group.
Propanoic acid, 1,1-dimethylethyl ester: Contains a tert-butyl ester group instead of a Boc-protected amino group.
Propanoic acid, 3,3’-[[2-[(2-carboxyethoxy)methyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-: A branched PEG linker with a Boc-protected amino group.
Uniqueness
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is unique due to its specific structure that combines a propanoic acid backbone with a Boc-protected amino group and an oxo group. This combination makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications .
Propiedades
Fórmula molecular |
C8H15NO5 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
Clave InChI |
NRYLENBEAWHHMU-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)O)ONC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)O)ONC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)







![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)



